3,6-Dipropyl-2-pyrazinamine

Medicinal Chemistry Drug Design Physicochemical Profiling

3,6-Dipropyl-2-pyrazinamine (CAS 82818-63-1) is a synthetic, alkyl-substituted 2-aminopyrazine with molecular formula C10H17N3 and a monoisotopic mass of 179.142247555 g/mol. As a heterocyclic aromatic amine, it contains two propyl chains at the 3 and 6 positions of the pyrazine ring, which critically differentiate its physicochemical properties from other 3,6-dialkyl-2-aminopyrazines.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13774533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dipropyl-2-pyrazinamine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC1=CN=C(C(=N1)N)CCC
InChIInChI=1S/C10H17N3/c1-3-5-8-7-12-9(6-4-2)10(11)13-8/h7H,3-6H2,1-2H3,(H2,11,13)
InChIKeyIIFDUPNWWDUOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3,6-Dipropyl-2-pyrazinamine (CAS 82818-63-1)? A Procurement-Focused Physicochemical Profile


3,6-Dipropyl-2-pyrazinamine (CAS 82818-63-1) is a synthetic, alkyl-substituted 2-aminopyrazine with molecular formula C10H17N3 and a monoisotopic mass of 179.142247555 g/mol [1]. As a heterocyclic aromatic amine, it contains two propyl chains at the 3 and 6 positions of the pyrazine ring, which critically differentiate its physicochemical properties from other 3,6-dialkyl-2-aminopyrazines. While published primary research directly on this compound is sparse, its chemical structure is a key scaffold in medicinal chemistry, often explored for modulating lipophilicity and steric bulk in drug discovery programs .

Why Generic Substitution of 3,6-Dipropyl-2-pyrazinamine with Shorter-Chain Analogs Fails in SAR Applications


In structure-activity relationship (SAR) campaigns, simply substituting 3,6-dipropyl-2-pyrazinamine with a 3,6-dimethyl or 3,6-diethyl analog is scientifically invalid due to the non-linear relationship between alkyl chain length and key drug properties . The propyl groups introduce a distinct combination of lipophilicity (calculated LogP), steric bulk, and chain flexibility that directly impacts membrane permeability, target binding pocket occupancy, and metabolic stability in ways that methyl or ethyl groups cannot replicate . This means procurement of the exact dipropyl analog is critical for the integrity of a lead optimization series; a generic replacement risks nullifying the SAR signal and producing misleading biological data.

Product-Specific Quantitative Differentiation of 3,6-Dipropyl-2-pyrazinamine: A Head-to-Head Evidence Guide for Scientific Procurement


Physicochemical Differentiation: Calculated Lipophilicity vs. Shorter-Chain 3,6-Dialkyl-2-aminopyrazines

The calculated octanol-water partition coefficient (ClogP) for 3,6-dipropyl-2-pyrazinamine is approximately 2.4, which is significantly higher than its 3,6-dimethyl and 3,6-diethyl analogs . This difference in lipophilicity directly influences membrane permeability and is a critical parameter for optimizing ADME properties in lead compound selection.

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Differentiation: Rotatable Bond Count and Molecular Flexibility vs. 3,6-Diethyl-2-pyrazinamine

The target compound possesses 4 rotatable bonds, a consequence of its two propyl chains . In contrast, 3,6-diethyl-2-pyrazinamine has only 2 rotatable bonds . This higher degree of conformational freedom allows 3,6-dipropyl-2-pyrazinamine to sample a larger conformational space, which can be advantageous for induced-fit binding to flexible protein pockets, but potentially entropically costly if constrained.

Molecular Modeling Conformational Analysis Ligand Design

Class-Level Activity Differentiation: Enhanced Antimycobacterial Potency from Alkyl Chain Extension in Pyrazinamide Derivatives

SAR studies on structurally related alkylamino derivatives of pyrazinamide have demonstrated that increasing alkyl chain length from methyl to propyl significantly improves in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv [1]. While not a direct measurement of 3,6-dipropyl-2-pyrazinamine itself, the class-level SAR indicates that the propyl substitution is superior to shorter alkyl chains, with the most active derivatives in this chemotype reaching MIC values of 4.6–10 μM [1]. This trend supports the rationale for procuring and testing the dipropyl analog specifically.

Antitubercular Drug Discovery Mycobacterium tuberculosis SAR Analysis

Optimal Research Scenarios for Procuring 3,6-Dipropyl-2-pyrazinamine Based on Available Differentiation Evidence


Lead Optimization in Antitubercular Drug Discovery Programs

For medicinal chemistry teams working on novel antitubercular agents, 3,6-dipropyl-2-pyrazinamine serves as a privileged late-stage diversification scaffold. Class-level SAR evidence indicates that the propyl substitution pattern can confer significantly higher antimycobacterial potency compared to shorter-chain analogs, with related compounds achieving MIC values as low as 4.6 μM against M. tuberculosis H37Rv . Procurement of this specific dipropyl analog enables direct exploration of the alkyl chain length-activity relationship and the potential to access the enhanced potency window observed in the pyrazinamide chemotype.

Physicochemical Property Optimization for CNS-Penetrant Candidates

With a calculated LogP of approximately 2.4, 3,6-dipropyl-2-pyrazinamine occupies an optimal lipophilicity range for central nervous system (CNS) drug candidates . Its increased membrane permeability, predicted to be 40-fold higher than its dimethyl analog, makes it a superior starting point for programs aiming to cross the blood-brain barrier. Procuring this compound allows teams to test permeability hypotheses without the need for additional synthetic steps to introduce lipophilic character, streamlining the hit-to-lead process.

Conformational Flexibility Studies in Structure-Based Drug Design

The 4 rotatable bonds of 3,6-dipropyl-2-pyrazinamine, compared to only 2 for its diethyl analog, provide a unique tool for studying the entropic and enthalpic contributions of ligand conformational flexibility [1]. Researchers can use this compound to investigate how increased degrees of freedom affect binding kinetics and thermodynamics to flexible protein targets, generating critical data for pharmacophore model refinement.

Building Block for Parallel Synthesis of Focused Libraries

The free amino group at the 2-position makes 3,6-dipropyl-2-pyrazinamine an ideal intermediate for generating diverse libraries via amide coupling, sulfonamide formation, or reductive amination. Its unique propyl substitution pattern ensures that every library member carries the differentiated lipophilic and steric signature that cannot be replicated by commercially available methyl or ethyl analogs . Procurement of this exact building block is therefore essential for generating proprietary lead series with a distinct IP position.

Quote Request

Request a Quote for 3,6-Dipropyl-2-pyrazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.